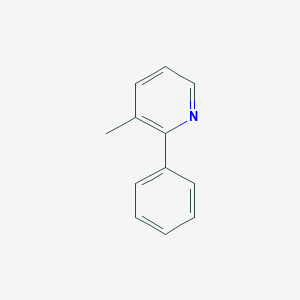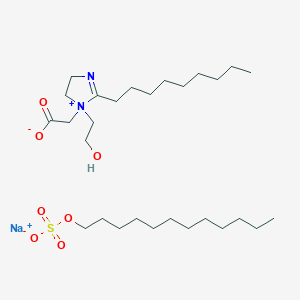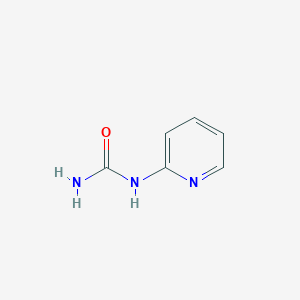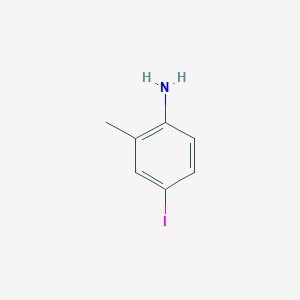![molecular formula C6H10N2O2S B078908 5-[2-(甲硫基)乙基]海因 CAS No. 13253-44-6](/img/structure/B78908.png)
5-[2-(甲硫基)乙基]海因
描述
- 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their biological activities, including potential antiviral properties (Ibrahim et al., 2020).
Synthesis Analysis
- Novel derivatives of imidazolidine-2,4-dione, including compounds structurally similar to 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, have been synthesized and characterized using techniques like NMR and elemental analyses (Ibrahim et al., 2020).
Molecular Structure Analysis
- The molecular structures of related imidazolidine-2,4-dione derivatives have been investigated, revealing significant insights into their conformation and bonding patterns (Drew et al., 1987).
Chemical Reactions and Properties
- Imidazolidine-2,4-dione derivatives participate in various chemical reactions, including their interaction with nitromethane in the presence of triethylamine, forming specific hydroxyimino derivatives (Shimizu et al., 1986).
Physical Properties Analysis
- The physical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. These compounds often exhibit solid-state properties suitable for X-ray crystallography studies (Drew et al., 1987).
Chemical Properties Analysis
- The chemical properties of imidazolidine-2,4-dione derivatives, including 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, are characterized by their reactivity towards various chemical agents and their potential biological activities. Studies on similar compounds have shown diverse chemical behaviors and interactions (Ibrahim et al., 2020).
科学研究应用
蛋氨酸生产
5-[2-(甲硫基)乙基]海因在蛋氨酸的生产中起着至关重要的作用 . 蛋氨酸是一种必需氨基酸,在饲料、食品、制药和医药等各个领域都有广泛的应用 . 蛋氨酸的生产涉及发酵过程,硫平衡、底物产率和分析有效性是关键因素 .
酶的演化
该化合物用于与酶的演化相关的研究。 例如,利用定向进化反转了海因酶(一种参与L-蛋氨酸生产的酶)的对映选择性 . 这一过程通过大肠杆菌的三酶途径提高了L-蛋氨酸的生产 .
生物催化
5-[2-(甲硫基)乙基]海因用于生物催化,该过程利用天然催化剂(如蛋白质酶)来进行化学反应。 该化合物用于海因酶过程,该过程已在工业上成功用于生产各种D-和L-氨基酸 . 这些氨基酸是抗生素和其他药物的宝贵前体 .
外消旋化研究
该化合物用于外消旋化研究。 例如,来自假单胞菌属的解旋海因酶 NS 671 可以使5-(2-甲硫基)乙基海因的两种对映异构体都外消旋化 . 这种使该化合物两种对映异构体都外消旋化的能力有助于理解涉及该化合物的反应的立体化学 .
微生物生产
5-[2-(甲硫基)乙基]海因用于微生物生产过程。 例如,节杆菌属 DSM9771 被用作全细胞催化剂,用于从D,L-5-单取代海因工业生产天然和非天然L-氨基酸
作用机制
Target of Action
This compound is a derivative of hydantoin, which is known to have anticonvulsant properties . .
Mode of Action
For instance, Ethotoin, a hydantoin derivative, is known to exert an antiepileptic effect without causing general central nervous system depression . It is thought to stabilize rather than raise the normal seizure threshold and prevent the spread of seizure activity .
属性
IUPAC Name |
5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRXUMXMKBCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884585 | |
| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13253-44-6 | |
| Record name | 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13253-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism behind the stereospecific conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine by certain bacteria?
A1: Research on Pseudomonas sp. strain NS671 reveals a fascinating multi-step enzymatic pathway:
Q2: Does the structure of 5-(2-Methylthioethyl)hydantoin influence its interaction with the bacterial enzymes involved in L-methionine production?
A2: While the provided research primarily focuses on 5-(2-Methylthioethyl)hydantoin, there's evidence suggesting the importance of substrate structure. For instance, research on Bacillus stearothermophilus NS1122A indicated that the purified hydantoinase enzyme showed varying activity towards different D- and L- forms of 5-substituted hydantoins. This implies that the substituent at the 5-position of the hydantoin ring significantly impacts its interaction with the enzyme.
Q3: What are the optimal conditions for L-methionine production from 5-(2-Methylthioethyl)hydantoin using Pseudomonas sp. strain NS671?
A3: The research outlines the successful conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine using growing cells of Pseudomonas sp. strain NS671. Notably, under optimized conditions, an impressive yield of 34g of L-methionine per liter was achieved with a 93% molar yield. This high conversion rate underscores the efficiency of this bacterial strain in L-methionine biosynthesis.
Q4: Are there alternative microbial sources for the production of L-methionine from 5-(2-Methylthioethyl)hydantoin?
A4: Yes, apart from Pseudomonas sp. strain NS671, other microbial sources have demonstrated the capability to convert 5-(2-Methylthioethyl)hydantoin to L-methionine. Studies have explored the use of Bacillus stearothermophilus NS1122A , a moderate thermophilic bacterium. This bacterium exhibited optimal activity at higher temperatures (60°–70°C) compared to Pseudomonas sp. strain NS671. Additionally, research has investigated a mutant strain of Arthrobacter species DSM 7330 for its ability to produce L-methionine from DL-5-(2-Methylthioethyl)hydantoin. These findings highlight the diversity of microbial resources available for L-methionine production.
Q5: Does the presence of metal ions affect the enzymatic activity of hydantoinase in L-methionine production?
A5: Yes, metal ions can significantly influence the enzymatic activity of hydantoinase. Studies on Bacillus stearothermophilus NS1122A demonstrated that the addition of Co2+ or Mn2+ stimulated L-methionine production, while Cu2+ and Zn2+ exhibited strong inhibitory effects. Similarly, research on the purified hydantoin racemase from Pseudomonas sp. strain NS671 expressed in Escherichia coli showed that Mn2+ or Co2+ slightly stimulated enzyme activity, while Cu2+ and Zn2+ acted as potent inhibitors. These findings underscore the critical role of metal ions in modulating the activity and efficiency of hydantoinase in L-methionine production.
Q6: Can the enantioselectivity of hydantoinase be altered for improved L-methionine production?
A6: Research has focused on modifying the enantioselectivity of hydantoinase to enhance L-methionine production . This involved using directed evolution techniques to engineer hydantoinase variants with improved activity towards the desired enantiomer of 5-(2-Methylthioethyl)hydantoin. By manipulating the enzyme's stereoselectivity, researchers aim to optimize the conversion process and increase the yield of L-methionine.
Q7: Are there alternative methods for separating and purifying L-methionine besides enzymatic conversion from 5-(2-Methylthioethyl)hydantoin?
A7: Yes, research explores alternative approaches for separating and purifying D,L-methionine, such as the method described in patent . This method involves hydrolyzing 5-(2-methylthioethyl)hydantoin using an alkaline potassium compound. After carbon dioxide introduction and crystallization, the process yields methionine and a potassium bicarbonate solution containing residual methionine. Subsequent purification using techniques like homogeneous and heterogeneous membrane electroosmosis can further enhance methionine purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














